

Spectral Analysis of 2,6-Dimethylquinoline-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylquinoline-4-carboxylic acid

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This technical guide provides a detailed overview of the expected spectral data for **2,6-Dimethylquinoline-4-carboxylic acid** (CAS No. 104175-33-9), a molecule of interest in medicinal chemistry and materials science.^{[1][2][3][4]} This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: **2,6-dimethylquinoline-4-carboxylic acid**
- Molecular Formula: C₁₂H₁₁NO₂^[2]
- Molecular Weight: 201.22 g/mol ^{[2][3]}
- CAS Number: 104175-33-9^[2]

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this specific compound, the following data is a prediction based on the analysis of its constituent functional groups and spectral data from analogous compounds, such as 2,6-dimethylquinoline and other quinoline-4-carboxylic acid derivatives.^{[5][6][7][8]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups, and the carboxylic acid proton.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0 - 14.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~8.0 - 8.5	Multiplet	3H	Aromatic protons (H5, H7, H8)
~7.5	Singlet	1H	Aromatic proton (H3)
~2.6	Singlet	3H	Methyl group at C2 (-CH ₃)
~2.4	Singlet	3H	Methyl group at C6 (-CH ₃)

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the twelve carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Predicted Chemical Shift (ppm)	Assignment
~165 - 175	Carboxylic acid carbon (-COOH)
~150 - 160	C2, C4, C8a
~120 - 140	C3, C5, C6, C7, C8, C4a
~20 - 25	Methyl carbons (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the aromatic quinoline core.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2500 - 3300	Broad	O-H stretch (from COOH)
1680 - 1710	Strong	C=O stretch (from COOH)
1500 - 1600	Medium-Strong	C=C and C=N stretches (aromatic ring)
1200 - 1300	Medium	C-O stretch (from COOH)
750 - 900	Strong	C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The primary fragmentation pathway would likely involve the loss of the carboxylic acid group.

m/z Value	Predicted Fragment	Interpretation
201	[C ₁₂ H ₁₁ NO ₂] ⁺	Molecular Ion (M ⁺)
156	[M - COOH] ⁺	Loss of the carboxylic acid group
141	[M - COOH - CH ₃] ⁺	Subsequent loss of a methyl group

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **2,6-Dimethylquinoline-4-carboxylic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

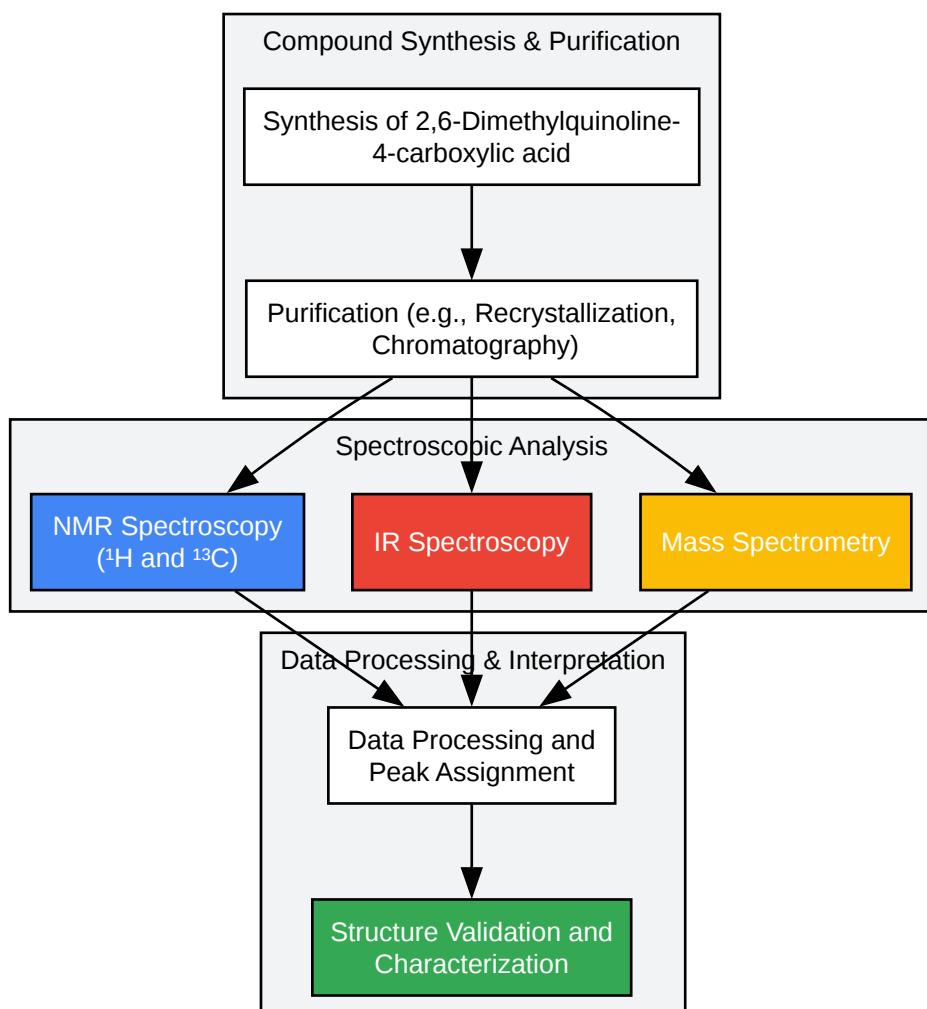
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For high-resolution mass spectrometry (HRMS), a more specialized instrument (e.g., TOF or Orbitrap) is required to determine the exact mass.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2,6-Dimethylquinoline-4-carboxylic acid**.



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Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

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- To cite this document: BenchChem. [Spectral Analysis of 2,6-Dimethylquinoline-4-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009219#spectral-data-for-2-6-dimethylquinoline-4-carboxylic-acid-nmr-ir-mass-spec]

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